Ingenol-3-bezoate

Description

BenchChem offers high-quality Ingenol-3-bezoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ingenol-3-bezoate including the price, delivery time, and more detailed information at info@benchchem.com.

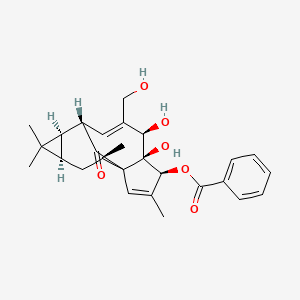

Structure

3D Structure

Properties

Molecular Formula |

C27H32O6 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

[(4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate |

InChI |

InChI=1S/C27H32O6/c1-14-12-26-15(2)10-19-20(25(19,3)4)18(22(26)30)11-17(13-28)21(29)27(26,32)23(14)33-24(31)16-8-6-5-7-9-16/h5-9,11-12,15,18-21,23,28-29,32H,10,13H2,1-4H3/t15-,18+,19-,20+,21-,23+,26?,27+/m1/s1 |

InChI Key |

VYLJAGRINUHTSF-KTOZFIMGSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4(C1(C3=O)C=C([C@@H]4OC(=O)C5=CC=CC=C5)C)O)O)CO |

Canonical SMILES |

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5)C)O)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

Ingenol-3-benzoate: Mechanism of Action on Protein Kinase C

Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Ingenol-3-benzoate (I3B), also known as Ingenol-3-monobenzoate, is a high-affinity diterpene ester modulator of Protein Kinase C (PKC). Structurally distinct from the FDA-approved Ingenol-3-angelate (Picato) and the HIV-latency reversal agent Ingenol-B (Ingenol-3-hexanoate), I3B functions as a potent DAG-mimetic.

Its primary mechanism of action involves high-affinity binding to the C1 regulatory domain of classical (cPKC) and novel (nPKC) isoforms, inducing a conformational change that triggers membrane translocation and kinase activation. With a binding constant (

This guide details the molecular mechanics of I3B-PKC interaction, downstream signaling cascades, and validated experimental protocols for characterizing its activity.

Molecular Mechanism of Action[1]

Structural Basis of PKC Activation

Protein Kinase C isoforms are maintained in an autoinhibited state by a pseudosubstrate sequence that occupies the catalytic core. Physiological activation requires the binding of Diacylglycerol (DAG) and, for cPKCs, Calcium (

I3B acts as an ultrapotent DAG analogue. The benzoate ester moiety at the C-3 position of the ingenol core is critical for its biological activity.

-

Pharmacophore: The C-3 ester group and the C-4 hydroxyl group form a specific spatial arrangement that mimics the sn-1 and sn-2 carbonyls of DAG.

-

Target: The C1 domain (specifically C1a and C1b zinc fingers) of PKC.

-

Binding Event: I3B inserts into the hydrophilic cleft of the C1 domain. This recruitment increases the protein's affinity for membrane phosphatidylserine (PS), effectively "gluing" the kinase to the cell membrane.

-

Activation: Membrane recruitment pulls the pseudosubstrate out of the catalytic site, allowing substrate phosphorylation.

Isoform Selectivity Profile

While I3B is a broad-spectrum activator, its potency varies across subfamilies.

| PKC Subfamily | Isoforms | Activation Requirement | I3B Effect |

| Classical (cPKC) | Potent Activator. Induces rapid plasma membrane translocation. | ||

| Novel (nPKC) | DAG, PS (Ca independent) | Potent Activator. Critical for pro-apoptotic (PKC | |

| Atypical (aPKC) | PS (DAG/Ca independent) | No Direct Activation. Lacks the C1 domain required for I3B binding. |

Visualization: Ligand-Induced Activation

The following diagram illustrates the transition of PKC from cytosolic autoinhibition to membrane-bound activity upon I3B binding.

Caption: Mechanism of I3B-mediated PKC activation. I3B binds the C1 domain, recruiting PKC to the membrane and releasing autoinhibition.

Downstream Signaling Cascades

Upon activation, I3B-bound PKC initiates distinct signaling pathways depending on the cellular context. Two critical pathways relevant to drug development (Oncology and Virology) are detailed below.

The NF- B Pathway (HIV Latency Reversal)

In the context of HIV research, PKC agonists like I3B are investigated as "Shock and Kill" agents.[1]

-

Initiation: I3B activates PKC

(in T-cells) or PKC -

Signal Integration: Active PKC phosphorylates the CBM complex (CARMA1-Bcl10-MALT1).

-

IKK Activation: The CBM complex activates the I

B Kinase (IKK) complex. -

NF-

B Release: IKK phosphorylates I -

Transcription: Free NF-

B (p50/p65) translocates to the nucleus, binding the HIV LTR and initiating viral transcription.

The MAPK/ERK Pathway (Proliferation/Differentiation)

-

Initiation: I3B activates PKC

or PKC -

Raf Activation: PKC directly phosphorylates Raf-1.

-

Cascade: Raf

MEK1/2 -

Outcome: ERK translocates to the nucleus to regulate gene expression involved in cell differentiation or apoptosis (depending on intensity and duration).

Caption: Divergent signaling pathways activated by I3B. Left: NF-kB activation (viral latency).[2][3] Right: MAPK activation (cell physiology).

Experimental Protocols

To validate I3B activity, researchers must demonstrate both binding (translocation) and function (kinase activity).

Protocol 1: PKC Translocation Assay (Live Cell Imaging)

Objective: Visualize the recruitment of cytosolic PKC to the plasma membrane in real-time.

System: HeLa or CHO-K1 cells transiently transfected with GFP-PKC

Reagents:

-

Ingenol-3-benzoate stock (10 mM in DMSO).[4]

-

Confocal Microscope (e.g., Zeiss LSM 800).

-

Glass-bottom culture dishes.

Workflow:

-

Seeding: Plate cells at

cells/dish in phenol-red free media 24h prior. -

Transfection: Transfect with 1

g GFP-PKC plasmid using Lipofectamine. Incubate 24h. -

Baseline Imaging: Equilibrate cells on the microscope stage at 37°C. Capture baseline images (t=0) to confirm cytosolic distribution.

-

Treatment: Add I3B to a final concentration of 10–100 nM . (Include a DMSO control).

-

Time-Lapse: Acquire images every 30 seconds for 15 minutes.

-

Quantification: Measure the Cytosol-to-Membrane fluorescence ratio.

-

Success Criterion: A rapid decrease in cytosolic fluorescence and increase in membrane fluorescence within 2–5 minutes.

-

Protocol 2: In Vitro Kinase Activity Assay

Objective: Quantify the enzymatic activation of PKC by I3B using a radioactive or fluorescent substrate.

Workflow:

-

Preparation: Mix Purified PKC isoform (e.g., PKC

, 10 ng), Lipid activator vesicles (PS/Triton X-100 mixed micelles), and Peptide Substrate. -

Induction: Add I3B (serial dilutions: 0.01 nM to 1

M). -

Reaction Start: Add ATP mix (containing

or fluorescent ATP analog). -

Incubation: 30°C for 10 minutes.

-

Termination: Spot reaction onto P81 phosphocellulose paper.

-

Wash: Wash papers with 0.75% phosphoric acid to remove unreacted ATP.

-

Measurement: Scintillation counting.

-

Analysis: Plot Activity vs. Log[I3B] to determine the

.

Comparative Pharmacology

It is vital to distinguish Ingenol-3-benzoate from related congeners.

| Compound | Common Name | Primary Use | PKC Ki (approx) | Key Characteristic |

| Ingenol-3-benzoate | I3B | Research (Toxicology, Latency) | 0.14 nM | High potency; investigated for aversion/toxicity.[5] |

| Ingenol-3-angelate | Picato / PEP005 | Actinic Keratosis (FDA Approved) | ~0.3 nM | Rapid necrosis induction; short half-life. |

| Ingenol-3-hexanoate | Ingenol B | HIV Latency Research | ~0.2 nM | High stability; potent NF- |

| PMA (TPA) | Phorbol Ester | Tumor Promotion Control | ~0.05 nM | Tumor promoter; extremely stable; high toxicity. |

References

-

Kronberg, S. L., et al. (1995). "Potential aversive compounds in leafy spurge for ruminants and rats." Journal of Chemical Ecology, 21(10), 1387-1399. (Establishes I3B as a PKC activator with Ki=0.14 nM).

-

Kedei, N., et al. (2004). "Characterization of the Interaction of Ingenol 3-Angelate with Protein Kinase C." Cancer Research, 64(9), 3243-3255. (Foundational paper on Ingenol ester mechanism on PKC).

-

Jiang, G., et al. (2014). "Reactivation of HIV latency by a newly modified Ingenol derivative via protein kinase Cdelta-NF-kappaB signaling."[6][1][3] AIDS, 28(11), 1555-1566. (Details the PKC-NFkB pathway for Ingenol derivatives).

-

Hogberg, T., et al. (2014). "Synthesis, biological evaluation and SAR of 3-benzoates of ingenol for treatment of actinic keratosis and non-melanoma skin cancer." Bioorganic & Medicinal Chemistry Letters, 24(1), 286-289. (SAR study specifically on Ingenol-3-benzoates).

-

MedChemExpress. "Ingenol 3-monobenzoate Product Information." (Chemical and binding data verification).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Reactivation of HIV latency by a newly modified Ingenol derivative via protein kinase Cδ–NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Reactivation of HIV latency by a newly modified Ingenol derivative via protein kinase C&dgr;–NF-&kgr;B signaling [escholarship.org]

Ingenol-3-benzoate: Chemical Identity, Biosourcing, and Therapeutic Pharmacophores

Topic: Ingenol-3-benzoate Discovery and Natural Sources Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Ingenol-3-benzoate (I3B) is a high-potency diterpenoid ester belonging to the ingenane class, structurally distinct from the FDA-approved actinic keratosis agent Ingenol mebutate (Ingenol-3-angelate). While often overshadowed by its angelate analog, I3B possesses a unique pharmacological profile characterized by nanomolar affinity for Protein Kinase C (PKC) isoforms and significant potential as a latency-reversing agent (LRA) in HIV eradication strategies. This guide provides a technical deep-dive into the isolation of I3B from Euphorbia species, its structural elucidation, and its mechanistic divergence from other phorbol esters.

Chemical Identity & Structural Pharmacophore

Structural Distinction

Ingenol-3-benzoate (C

| Feature | Ingenol-3-benzoate (I3B) | Ingenol-3-angelate (Picato®) |

| C-3 Ester | Benzoate (Aromatic) | Angelate (Aliphatic, unsaturated) |

| Molecular Weight | ~452.54 g/mol | 430.53 g/mol |

| PKC Affinity (Ki) | 0.14 nM (High Affinity) | ~0.3 nM |

| Primary Natural Source | Euphorbia esula, E. peplus | Euphorbia peplus |

| Key Application | HIV Latency Reversal, Aversive Agent | Actinic Keratosis (Cytotoxicity) |

The Pharmacophore

The C-3 ester functionality is the critical determinant of PKC isozyme selectivity. The aromatic benzoate ring in I3B provides distinct lipophilic interactions within the C1 domain of PKC compared to the short-chain aliphatic angelate. This structural variation influences the compound's "off-rate" from the receptor, modulating downstream signaling duration—a critical factor in avoiding the tumor-promoting effects associated with irreversible PKC activators like PMA (Phorbol 12-myristate 13-acetate).

Botanical Origins & Biosynthesis

Primary Biological Matrix

I3B is sequestered primarily in the latex and aerial parts of the Euphorbiaceae family.[1]

-

Primary Source: Euphorbia esula (Leafy Spurge).[2] In this species, I3B acts as a potent chemical defense mechanism (antifeedant) against herbivores.

-

Secondary Sources: Euphorbia peplus (Petty Spurge), Euphorbia ingens, and Euphorbia paralias.

Biosynthetic Context

The biosynthesis proceeds via the MEP (Methylerythritol phosphate) pathway in plant plastids.

-

Cyclization: Geranylgeranyl pyrophosphate (GGPP) cyclizes to form casbene.

-

Ring Closure: Casbene undergoes intramolecular cyclization to form the lathyrane skeleton.

-

Rearrangement: The lathyrane precursor undergoes a redox-mediated rearrangement to form the ingenane core.

-

Acylation: An acyltransferase enzyme specifically esterifies the C-3 hydroxyl with benzoyl-CoA to yield Ingenol-3-benzoate.

Discovery & Isolation History

The discovery of ingenol esters is rooted in the investigation of "tumor-promoting" substances in spurge latex, initiated by Erich Hecker in the late 1960s.

-

1968: Hecker isolates the diterpene parent alcohol, Ingenol , from Euphorbia ingens.[3]

-

1980s-1990s: Systematic screening of Euphorbia species identifies specific esters. The 3-benzoate was isolated during investigations into the toxicological properties of Euphorbia esula (Leafy Spurge), where it was identified as a primary irritant and aversion-inducing factor for cattle.

-

2000s-Present: Shift from toxicology to therapeutics. Researchers identified that unlike PMA, specific ingenol esters (like I3B and I3A) could activate PKC without promoting tumorigenesis, leading to their investigation as "Shock and Kill" agents for HIV.

Technical Workflow: Extraction & Purification

Objective: Isolation of high-purity Ingenol-3-benzoate from Euphorbia esula aerial parts. Safety Warning: Euphorbia latex is highly irritating and ocular toxic. Full PPE (goggles, gloves, lab coat) is mandatory.

Extraction Protocol

Step 1: Crude Extraction

-

Air-dry E. esula aerial parts (leaves/stems) and grind to a fine powder (mesh size 40).

-

Macerate in Acetone or Methanol (1:10 w/v) for 72 hours at room temperature.

-

Filter and concentrate the solvent in vacuo at <40°C to yield the crude oleoresin.

Step 2: Liquid-Liquid Partition

-

Resuspend crude extract in Methanol:Water (9:1) .

-

Partition against n-Hexane (3x) to remove non-polar lipids and waxes (discard hexane layer).

-

Dilute the Methanol phase to 50% water content.

-

Extract with Chloroform or Dichloromethane (3x).

-

Collect the organic phase (Chloroform), dry over anhydrous Na

SO

Step 3: Chromatographic Isolation (Silica Gel)

-

Load the enriched fraction onto a Silica Gel 60 column.

-

Elute with a gradient of Hexane:Ethyl Acetate (from 90:10 to 50:50).

-

Collect fractions. Ingenol mono-esters typically elute in the 70:30 to 60:40 range. Monitor via TLC (stain with Vanillin-Sulfuric acid; ingenols turn blue/violet).

Step 4: HPLC Purification (Final Polishing)

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

-

Mobile Phase: Acetonitrile:Water (Gradient: 40% ACN

100% ACN over 30 mins). -

Detection: UV at 230 nm (benzoate absorption) and 210 nm.

-

Retention: I3B will elute after Ingenol (polar) but before highly lipophilic multi-esters.

Visualization: Isolation Workflow

Figure 1: Step-by-step isolation workflow for Ingenol-3-benzoate from Euphorbia biomass.[4]

Mechanism of Action: PKC Activation

The Signaling Cascade

Ingenol-3-benzoate functions as a diacylglycerol (DAG) mimetic. It binds to the C1 domain of Protein Kinase C (PKC), specifically targeting isoforms PKC-

Key Pathway for HIV Latency Reversal:

-

Binding: I3B crosses the cell membrane and binds cytosolic PKC.

-

Translocation: The PKC-I3B complex translocates to the membrane.

-

Phosphorylation: Activated PKC phosphorylates I

B (Inhibitor of NF- -

Degradation: Phosphorylated I

B is ubiquitinated and degraded. -

Transcription: NF-

B (p50/p65) is released, translocates to the nucleus, and binds the HIV LTR (Long Terminal Repeat), initiating viral transcription.

Visualization: PKC Signaling Pathway

Figure 2: Mechanistic pathway of Ingenol-3-benzoate inducing HIV transcription via PKC-NF-κB axis.[5]

Therapeutic Frontiers & Comparative Data

HIV Latency Reversal (Shock and Kill)

I3B and its analog Ingenol-3,20-dibenzoate (IDB) are investigated as "Shock" agents. The goal is to wake up latent HIV reservoirs so the immune system or antiretrovirals can kill the infected cells.

-

Advantage: Unlike PMA, I3B shows a wider therapeutic window with less induction of pro-inflammatory cytokines.

-

Synergy: Studies indicate synergy when combined with HDAC inhibitors (e.g., Vorinostat) or BET inhibitors (e.g., JQ1).[6]

Comparative Potency Table

| Compound | Target | Ki (nM) | HIV Reactivation Potency | Toxicity Profile |

| Ingenol-3-benzoate | PKC (pan) | 0.14 | High | Moderate (Irritant) |

| Ingenol-3-angelate | PKC- | 0.30 | Moderate | High (Necrotic) |

| PMA (Phorbol ester) | PKC (pan) | 0.05 | Very High | High (Tumor Promoter) |

| Prostratin | PKC (pan) | ~10.0 | Moderate | Low |

References

-

Isolation & Structure: Hecker, E. (1968).[3] "Cocarcinogenic principles from the seed oil of Euphorbia ingens and other Euphorbia species." Cancer Research, 28(11), 2338-2349. Link

-

Natural Sources (E. esula): Kronberg, S. L., et al. (1995). "Potential aversive compounds in leafy spurge for ruminants and rats."[2] Journal of Chemical Ecology, 21(10), 1387-1399. Link

-

HIV Latency Mechanism: Jiang, G., et al. (2014). "Reactivation of HIV latency by a newly modified Ingenol derivative via protein kinase Cδ–NF-κB signaling."[5][7] AIDS, 28(11), 1555-1566.[5] Link

-

PKC Activation Profile: Kedei, N., et al. (2004). "Characterization of the interaction of ingenol 3-angelate with protein kinase C." Cancer Research, 64(9), 3243-3255. Link

-

Review of Ingenol Biology: Vasas, A., & Hohmann, J. (2014). "Euphorbia diterpenes: Isolation, structure, biological activity, and synthesis (2008-2012)." Chemical Reviews, 114(17), 8579-8612. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sc.sogang.ac.kr [sc.sogang.ac.kr]

- 4. US9416084B2 - Method of producing ingenol-3-angelate - Google Patents [patents.google.com]

- 5. natap.org [natap.org]

- 6. mdpi.com [mdpi.com]

- 7. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ingenol-3-Benzoate's Role in Inducing Apoptosis in Cancer Cells

This document provides an in-depth technical examination of Ingenol-3-benzoate (I3B), a potent diterpene ester, and its intricate role in inducing programmed cell death, or apoptosis, in cancer cells. Derived from the sap of the Euphorbia peplus plant, I3B (also known as Ingenol Mebutate or PEP005) has garnered significant interest for its dual mechanism of action, which includes direct cytotoxicity and immunomodulation.[1][2] This guide will focus specifically on the molecular underpinnings of its pro-apoptotic effects, offering researchers and drug development professionals a detailed understanding of its mechanism and the experimental methodologies required for its investigation.

The Core Mechanism: Protein Kinase C as the Primary Mediator

Ingenol-3-benzoate exerts its primary biological effects by acting as a potent agonist of Protein Kinase C (PKC) isoforms.[2][3] PKCs are a family of serine/threonine kinases that are central regulators of numerous cellular processes, including proliferation, differentiation, survival, and apoptosis.[4][5] I3B is a broad-range activator, affecting both classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[6][7]

The Pivotal Role of PKCδ in Apoptosis Induction

While I3B activates multiple PKC isoforms, its pro-apoptotic effects in cancer cells are predominantly mediated through the activation of PKCδ.[4][6][7][8][9] Unlike other isoforms that can have pro-survival roles, PKCδ activation is strongly associated with growth arrest and the initiation of apoptosis.[4][6] Upon activation by I3B, PKCδ translocates from the cytoplasm to various cellular compartments, including the plasma membrane, nuclear membrane, and critically for apoptosis, the mitochondria.[7] This translocation initiates a cascade of events that commit the cell to a programmed death sequence.

The signaling cascade initiated by Ingenol-3-benzoate is a prime example of targeted pathway activation leading to a specific cellular outcome. Understanding this pathway is critical for developing I3B and its analogues as therapeutic agents.

Caption: Experimental workflow for assessing I3B-induced apoptosis.

Cell Viability Assessment: The MTT Assay

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. [10][11]NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. [12][13]The amount of formazan produced is directly proportional to the number of living cells.

Table 1: Reported IC50 Values for Ingenol-3-Angelate (I3A)

| Cell Line | Cancer Type | Reported IC50 | Reference |

|---|---|---|---|

| A2058 | Human Melanoma | ~38 µM | [14] |

| HT144 | Human Melanoma | ~46 µM | [14]|

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. [11]2. Treatment: Treat the cells with a range of I3B concentrations. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours). [11]3. MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. [10][15]4. Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. [12]5. Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals. [13]6. Measurement: Shake the plate gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. [15] Causality and Rationale:

-

Rationale: This assay provides a quantitative measure of I3B's cytotoxic effect, allowing for the determination of the half-maximal inhibitory concentration (IC50). This is a crucial first step to establish effective concentrations for subsequent mechanistic assays.

-

Self-Validation: The inclusion of untreated and vehicle-treated controls is essential to establish a baseline for 100% viability. A dose-response curve should demonstrate a clear inverse relationship between I3B concentration and cell viability.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis. [16]In early apoptosis, the phospholipid phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, translocates to the outer leaflet. [17]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues, identifying early apoptotic cells. [16][17]Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised. [18]

Caption: Principle of Annexin V/PI apoptosis detection.

Detailed Protocol:

-

Cell Preparation: Treat cells with I3B as desired. For adherent cells, gently trypsinize and collect both the detached (apoptotic) and adherent cells. For suspension cells, collect by centrifugation. [19][20]2. Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. [17]3. Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. [17][19]4. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [17]5. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. [17] Causality and Rationale:

-

Rationale: This method allows for the precise quantification of different cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). [21]This distinguishes apoptosis from necrosis, another form of cell death that I3B can induce at higher concentrations. [1]* Self-Validation: Proper analysis requires unstained, Annexin V-only, and PI-only controls to set up compensation and define the quadrants on the flow cytometer plot correctly. [17][21]

Caspase-3/7 Activity Assay

Principle: This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7. The assay utilizes a substrate peptide containing the DEVD sequence, which is specifically recognized and cleaved by active caspase-3/7. [22]The substrate is linked to a reporter molecule (a fluorophore or a luminogenic substrate for luciferase). Cleavage of the substrate releases the reporter, generating a fluorescent or luminescent signal that is proportional to the amount of active caspase-3/7 in the sample. [22][23] Detailed Protocol:

-

Cell Lysis: After treatment with I3B, lyse the cells according to the kit manufacturer's instructions to release cellular contents, including active caspases. [24]2. Reagent Addition: Add the Caspase-Glo® 3/7 Reagent (or similar) to the cell lysate. This single reagent typically contains the DEVD substrate, luciferase, and cell lysis components. [22]3. Incubation: Incubate at room temperature for 1-2 hours to allow for substrate cleavage and signal generation. [23]4. Measurement: Measure the luminescence or fluorescence using a plate reader.

Causality and Rationale:

-

Rationale: Directly measuring the enzymatic activity of executioner caspases provides functional confirmation that the apoptotic cascade has been activated and is proceeding. It is a more direct measure of the execution phase than upstream markers.

-

Self-Validation: A positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) should be included to confirm the assay is working correctly. An untreated control provides the baseline caspase activity.

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target proteins, such as Bcl-2 and cleaved caspase-3. [25] Detailed Protocol:

-

Protein Extraction: Lyse I3B-treated and control cells in RIPA buffer (or similar) containing protease inhibitors to obtain total protein lysates. [26]2. Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel (a 12-15% gel is recommended for the relatively small Bcl-2 protein). 4. Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [27]5. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [26][27]6. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [25]8. Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Causality and Rationale:

-

Rationale: This technique provides crucial mechanistic insight by allowing the visualization of changes in the expression levels of key regulatory proteins. A decrease in anti-apoptotic Bcl-2 and an increase in the active, cleaved form of caspase-3 would provide strong evidence for I3B's pro-apoptotic mechanism. [27]* Self-Validation: The loading control is absolutely critical to ensure that any observed changes in protein levels are due to the treatment and not to differences in the amount of protein loaded into each lane.

Conclusion

Ingenol-3-benzoate is a potent inducer of apoptosis in cancer cells, operating through a well-defined signaling cascade. Its primary mechanism involves the activation of PKCδ, which subsequently triggers the mitochondrial or intrinsic pathway of apoptosis. This is characterized by the modulation of Bcl-2 family proteins, the release of cytochrome c, and the activation of the caspase-3/7 executioner enzymes. The experimental methodologies outlined in this guide provide a robust framework for researchers to dissect this pathway, validate the compound's efficacy, and explore its therapeutic potential in oncology. A thorough understanding of both the molecular mechanism and the practical means of its investigation is paramount for the continued development of I3B and related compounds as next-generation cancer therapeutics.

References

-

Patsnap Synapse. "What is the mechanism of Ingenol Mebutate?" Patsnap Synapse, July 17, 2024. [Link]

-

SpringerLink. "Caspase Protocols in Mice." PMC, Accessed March 7, 2024. [Link]

-

Patsnap Synapse. "Exploring ingenol mebutate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target." Patsnap Synapse, October 18, 2023. [Link]

-

ResearchTweet. "MTT Assay Protocol for Cell Viability and Proliferation." ResearchTweet, Accessed March 7, 2024. [Link]

-

PMC. "Ingenol Mebutate: A Succinct Review of a Succinct Therapy." PMC, August 27, 2014. [Link]

-

Dove Medical Press. "Clinical utility of ingenol mebutate in the management of actinic keratosis." Dove Medical Press, October 4, 2018. [Link]

-

ResearchHub. "Detailed protocol for MTT Cell Viability and Proliferation Assay." ResearchHub, April 2, 2024. [Link]

-

Open Access Journals. "Ingenol mebutate: a novel treatment for actinic keratosis." Future Science, Accessed March 7, 2024. [Link]

-

iGEM. "Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit." iGEM, Accessed March 7, 2024. [Link]

-

Creative Bioarray. "Caspase Activity Assay." Creative Bioarray, Accessed March 7, 2024. [Link]

-

PMC. "The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity." PMC, Accessed March 7, 2024. [Link]

-

PMC. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." PMC, Accessed March 7, 2024. [Link]

-

NCBI Bookshelf. "Cell Viability Assays." NCBI, May 1, 2013. [Link]

-

University of South Florida. "Apoptosis Protocols." USF Health, Accessed March 7, 2024. [Link]

-

PubMed. "Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines." PubMed, 2005. [Link]

-

Cancer Research. "Characterization of the Interaction of Ingenol 3-Angelate with Protein Kinase C." AACR Publications, November 1, 2004. [Link]

-

PMC. "Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling." PMC, Accessed March 7, 2024. [Link]

-

EdSpace. "Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells." EdSpace, Accessed March 7, 2024. [Link]

-

MDPI. "The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity." MDPI, January 22, 2010. [Link]

-

ResearchGate. "What are some practical tips to improve the detection of BCL-2 protein by western blotting?" ResearchGate, August 21, 2025. [Link]

-

MDPI. "Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP." MDPI, Accessed March 7, 2024. [Link]

-

PubMed. "Ingenol esters induce apoptosis in Jurkat cells through an AP-1 and NF-kappaB independent pathway." PubMed, August 15, 2001. [Link]

-

MP Biomedicals. "Caspase 3 Activity Assay Kit." MP Biomedicals, Accessed March 7, 2024. [Link]

-

PubMed. "PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC." PubMed, August 15, 2005. [Link]

-

ResearchGate. "(PDF) The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity." ResearchGate, October 16, 2025. [Link]

-

PMC. "Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP." PMC, Accessed March 7, 2024. [Link]

-

PMC. "Synthetic Ingenols Maximize Protein Kinase C-Induced HIV-1 Latency Reversal." PMC, Accessed March 7, 2024. [Link]

-

MDPI. "Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate." MDPI, Accessed March 7, 2024. [Link]

-

ResearchGate. "Western blotting analyses of the Bcl-2 family proteins in control..." ResearchGate, Accessed March 7, 2024. [Link]

-

ResearchGate. "Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase C." ResearchGate, August 6, 2025. [Link]

-

MDPI. "Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells." MDPI, Accessed March 7, 2024. [Link]

-

MDPI. "The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy." MDPI, January 14, 2023. [Link]

-

Taylor & Francis Online. "Bcl-2 family – Knowledge and References." Taylor & Francis, Accessed March 7, 2024. [Link]

Sources

- 1. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]

- 2. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Exploring ingenol mebutate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate [mdpi.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchtweet.com [researchtweet.com]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. researchhub.com [researchhub.com]

- 14. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. bdbiosciences.com [bdbiosciences.com]

- 18. Annexin V-FITC Kit Protocol [hellobio.com]

- 19. static.igem.org [static.igem.org]

- 20. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. mpbio.com [mpbio.com]

- 25. edspace.american.edu [edspace.american.edu]

- 26. researchgate.net [researchgate.net]

- 27. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

Structural Analysis and Therapeutic Potential of Ingenol-3-Benzoate: A Technical Guide

Topic: Structural Analysis of Ingenol-3-Benzoate and its Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ingenol-3-benzoate (I3B) represents a critical scaffold in the study of protein kinase C (PKC) modulation and HIV latency reversal. While its analog, Ingenol-3-angelate (Ingenol mebutate), has achieved FDA approval for actinic keratosis, I3B serves as a high-affinity molecular probe that elucidates the structural requirements for PKC isoform selectivity. This guide provides a rigorous analysis of the ingenane core, detailed spectroscopic characterization protocols, and a validated framework for structure-activity relationship (SAR) studies.

Part 1: Chemical Architecture of the Ingenane Core

The ingenane diterpene skeleton is chemically distinct due to its highly strained [4.4.1]bicycloundecane system, characterized by a unique trans-intrabridge fusion. This "in-out" stereochemical arrangement is the primary driver of the molecule's biological activity, forcing the C-3 and C-20 oxygens into a geometry that mimics the endogenous activator diacylglycerol (DAG).

Structural Pharmacophore

The biological potency of I3B is dictated by three pharmacophoric elements:

-

C-3 Lipophilic Ester: The benzoate group at C-3 provides the necessary hydrophobic interaction with the PKC C1 domain membrane interface.

-

C-20 Primary Hydroxyl: This group acts as a hydrogen bond donor to the carbonyl backbone of the PKC C1 domain (specifically Gly-253 in PKC

). -

Rigid Scaffold: The conformationally restricted ingenane core maintains the spatial orientation of the oxygen functionalities.

Stereochemical Integrity

The absolute configuration of the ingenol core is

Part 2: Analytical Characterization

Distinguishing I3B from its isomers (e.g., Ingenol-5-benzoate or Ingenol-20-benzoate) requires precise spectroscopic analysis. The migration of acyl groups (transesterification) is a common pitfall during isolation.

Nuclear Magnetic Resonance (NMR) Profiling

The most diagnostic feature of I3B is the chemical shift of the proton at the C-3 position. In free ingenol, H-3 appears upfield (~4.5 ppm). Upon esterification with a benzoate group, the anisotropic effect of the aromatic ring and the electron-withdrawing nature of the ester shift this signal significantly downfield.

Table 1: Diagnostic NMR Signals for Ingenol-3-Benzoate (CDCl₃, 400 MHz)

| Position | Proton (δ ppm) | Multiplicity | Carbon (δ ppm) | Structural Significance |

| H-3 | 5.46 - 5.55 | d (J=4.0 Hz) | 80.1 | Diagnostic for C-3 esterification |

| H-1 | 6.05 - 6.10 | q (J=1.5 Hz) | 128.4 | Vinylic proton, near bridgehead |

| H-20 | 4.10 - 4.25 | AB system | 66.7 | Primary alcohol (H-bond donor) |

| Benzoate | 7.40 - 8.05 | m | 166.0 (C=O) | Aromatic moiety |

| H-5 | 3.90 - 4.05 | s (broad) | 73.8 | C-5 Hydroxyl (often free) |

Analytical Workflow Visualization

The following diagram outlines the logical flow for isolating and validating the structure of I3B from a crude reaction mixture or natural extract.

Figure 1: Step-by-step analytical workflow for the isolation and structural validation of Ingenol-3-benzoate, highlighting the critical NMR checkpoint.

Part 3: Structure-Activity Relationship (SAR)

The SAR of ingenol analogs is defined by the "hydrophobic anchor" hypothesis. The ingenol core itself is hydrophilic and binds weakly to PKC (Ki ~30 µM). Esterification at C-3 creates a hydrophobic domain that anchors the complex into the lipid bilayer, increasing affinity by over 10,000-fold.

Comparative Potency Data

The following table contrasts I3B with related analogs, demonstrating the impact of the C-3 substituent.

Table 2: Comparative PKC Affinity and Cytotoxicity

| Compound | C-3 Substituent | PKC Ki (nM)* | IC50 (Melanoma) | Mechanism Note |

| Ingenol | -OH | 30,000 | >100 µM | Lacks membrane anchor; weak binder. |

| Ingenol-3-Benzoate | Benzoate | 0.14 | 0.1 - 0.5 µM | High affinity; aromatic stacking possible. |

| Ingenol-3-Angelate | Angelate | 0.30 | 0.84 µM | FDA approved; aliphatic unsaturated ester. |

| Ingenol-3-Hexanoate | Hexanoate | ~0.20 | 0.2 µM | Flexible aliphatic chain; high potency. |

*Ki values represent binding affinity to PKC mixed isozymes (typically rat brain PKC) or specific PKC-delta assays.

SAR Logic Diagram

The relationship between structural modifications and biological output is mapped below.

Figure 2: Structure-Activity Relationship map illustrating the critical requirements for PKC activation and downstream HIV latency reversal.

Part 4: Mechanism of Action (PKC Activation)

I3B functions as a DAG mimetic. It penetrates the cell membrane and binds to the C1b domain of PKC isoforms (particularly PKC

Signaling Cascade

-

Binding: I3B binds PKC-C1 domain.

-

Translocation: PKC translocates to the plasma/nuclear membrane.

-

Phosphorylation: PKC phosphorylates IKK, leading to IkB degradation.

-

Transcription: NF-kB is released, translocates to the nucleus, and binds the HIV LTR (Long Terminal Repeat), reactivating latent viral transcription.

Figure 3: Mechanistic pathway of Ingenol-3-benzoate induced HIV latency reversal via the PKC-NF-kB axis.

Part 5: Experimental Protocols

Protocol: Semi-Synthesis of Ingenol-3-Benzoate

Objective: Selective esterification of the C-3 hydroxyl group starting from Ingenol. Challenge: Ingenol has three reactive hydroxyls (C-3, C-5, C-20). C-3 is secondary and sterically hindered; C-20 is primary and most reactive.

Step-by-Step Methodology:

-

Protection (C-5 & C-20):

-

Dissolve Ingenol (10 mg) in dry acetone.

-

Add 2,2-dimethoxypropane (5 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA).

-

Stir at room temperature for 1 hour.

-

Validation: TLC shows conversion to a less polar product (Ingenol-5,20-acetonide).

-

Workup: Neutralize with triethylamine, concentrate, and purify via silica flash chromatography.

-

-

Esterification (C-3):

-

Dissolve Ingenol-5,20-acetonide in anhydrous DCM.

-

Add Benzoic acid (1.2 eq), EDC·HCl (1.5 eq), and DMAP (0.5 eq).

-

Stir for 12-24 hours under Argon.

-

Validation: Monitor by TLC. Formation of the ester is indicated by a new spot.

-

-

Deprotection:

-

Dissolve the intermediate in MeOH.

-

Add 1M HCl or Dowex-50W acidic resin.

-

Stir for 30-60 mins (monitor closely to avoid ester hydrolysis).

-

Purification: HPLC (C18 column, Water/Acetonitrile gradient).

-

-

Final QC: Confirm structure via 1H NMR (Check H-3 doublet at ~5.5 ppm).

Protocol: PKC Binding Assay (Self-Validating)

Objective: Determine Ki of I3B for PKC

-

Reagents: Recombinant human PKC

, [3H]-PDBu (Phorbol 12,13-dibutyrate) as the radioligand, Phosphatidylserine (PS) vesicles. -

Control: Use Unlabeled PDBu (positive control) and DMSO (vehicle control).

-

Procedure:

-

Incubate PKC

with PS vesicles and [3H]-PDBu (10 nM). -

Add increasing concentrations of I3B (0.01 nM to 1000 nM).

-

Incubate at 30°C for 10 mins.

-

Filter through glass-fiber filters to trap membrane-bound PKC.

-

Measure radioactivity via scintillation counting.

-

-

Calculation: Plot % displacement vs. log[I3B]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

References

-

Högberg, T. et al. (2014). "Synthesis, biological evaluation and SAR of 3-benzoates of ingenol for treatment of actinic keratosis and non-melanoma skin cancer." Bioorganic & Medicinal Chemistry Letters.

-

Kedei, N. et al. (2004). "Characterization of the Interaction of Ingenol 3-Angelate with Protein Kinase C." Cancer Research.

-

Hashemi, S. et al. (2017). "Ingenol 3-monobenzoate (Ingenol 3-benzoate) | Aversion Inducer." MedChemExpress.

-

Jørgensen, L. et al. (2013).[1][2] "14-Step Synthesis of (+)-Ingenol from (+)-3-Carene." Science.

-

Jiang, G. et al. (2014). "Reactivation of HIV latency by a newly modified Ingenol derivative via protein kinase Cδ–NF-κB signaling." AIDS.

Sources

Mechanistic Causality: The Conformational Dynamics of I3B

Abstract / Executive Summary

Ingenol-3-benzoate (I3B) is a highly potent diterpenoid derivative that serves as a critical pharmacological tool for modulating the tumor microenvironment (TME). Exhibiting an exceptionally high affinity for Protein Kinase C ()[1], I3B acts as a dual-threat agent. It drives direct apoptotic pathways in malignant cells while simultaneously orchestrating a lesion-directed immune response within the surrounding stroma[2]. As a Senior Application Scientist who has spent years validating 3D organotypic models and kinase assays, I designed this whitepaper to move beyond superficial observations. Here, we will dissect the mechanistic causality of I3B, providing self-validating protocols that ensure rigorous, reproducible preclinical drug development.

The efficacy of I3B is dictated by its physical interaction with the phospholipid bilayer of the TME. Unlike rigid tumor promoters such as phorbol diacetate (PDAc), ingenol derivatives exhibit dynamic conformational flexibility when bound to the C1B domain of PKC in a membrane microenvironment[3]. This flexibility allows I3B to selectively bind and activate novel PKC isoforms (such as PKCδ and PKCε)[3].

Upon target engagement, I3B triggers the PKCδ/MEK/ERK signaling cascade[4]. This kinase cascade is the causal driver of two distinct phenotypic outcomes within the TME:

-

Direct Cytotoxicity: In both hormone-sensitive and insensitive breast cancer cell lines (T47D and MDA-MB-231), I3B administration results in profound cell growth inhibition via a [5].

-

TME Immunomodulation: In the surrounding microenvironment, PKC activation induces the release of pro-inflammatory cytokines from epithelial cells and triggers an oxidative burst in polymorphonuclear neutrophils (PMNs)[4]. Furthermore, related ingenol derivatives have been shown to enhance Natural Killer (NK) cell degranulation and IFN-γ production, particularly when primed by non-small cell lung cancer (NSCLC) cells[6].

I3B-mediated PKCδ/MEK/ERK signaling pathway driving tumor apoptosis and TME immune activation.

Quantitative Immunomodulatory Data

To understand the comparative efficacy of ingenol derivatives within the TME, we must evaluate their specific targets and downstream effects. The table below summarizes the quantitative and qualitative impacts of the ingenane scaffold.

| Compound | Target Isoform | Primary TME Effect | Cell Lines / Effectors | Reference |

| Ingenol-3-benzoate (I3B) | PKC (Ki=0.14 nM) | Apoptosis, Gluconeogenesis inhibition | T47D, MDA-MB-231 | [1],[5] |

| Ingenol-3,20-dibenzoate | Classical PKCs | NK cell degranulation, IFN-γ release | NSCLC co-cultures, NK cells | [7],[6] |

| Ingenol-3-angelate | PKCδ, PKCε | Neutrophil oxidative burst, Cytokine release | Keratinocytes, PMNs | [4] |

Experimental Methodologies & Self-Validating Protocols

In assay development, a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that causality can be confidently assigned to I3B treatment rather than experimental artifact.

Protocol 1: In Vitro PKC Isoform Membrane Translocation Assay

Causality Focus: PKC activation by I3B is physically manifested by its translocation from the cytosol to the plasma membrane. Quantifying this shift provides a direct readout of target engagement.

-

Cell Preparation: Seed T47D breast cancer cells (

cells/well) and allow 24 hours for adherence[5]. -

Treatment: Prepare a 10 mM stock of I3B in anhydrous DMSO. Treat cells with 10 nM I3B for 30 minutes. Critical Step: Maintain the final DMSO concentration strictly below 0.1% to prevent solvent-induced membrane destabilization[1].

-

Fractionation: Lyse cells using a detergent-free hypotonic buffer and Dounce homogenization. Centrifuge at 100,000 × g for 60 minutes to separate the cytosolic supernatant from the membrane pellet.

-

Self-Validation Check: Perform Western Blotting on both fractions. You must probe for GAPDH (a strictly cytosolic marker) and Na+/K+ ATPase (a strictly membrane-bound marker). If GAPDH is detected in the membrane fraction, the fractionation has failed, and the data must be discarded.

-

Analysis: Probe for PKCδ to quantify the membrane-to-cytosol translocation ratio.

Protocol 2: 3D Organotypic TME Co-Culture Model

Causality Focus: 2D monocultures cannot replicate the spatial immune infiltration required to study the TME. A 3D model is essential to observe the lesion-directed immune response[4].

-

Matrix Assembly: Embed human dermal fibroblasts in a Type I collagen matrix (3 mg/mL) and polymerize at 37°C.

-

Tumor Stratification: Seed MDA-MB-231 cells onto the matrix and culture for 4 days to form a tumor epithelial layer[5].

-

Immune Co-Culture: Introduce CFSE-labeled peripheral blood mononuclear cells (PBMCs) into a lower transwell chamber.

-

Treatment: Apply 10 μM I3B topically to the tumor layer.

-

Self-Validation Check: After 48 hours, enzymatically digest the matrix for flow cytometry. Crucial: Incorporate fluorescent counting beads into the final flow cytometry tube. This ensures absolute quantification of infiltrated CD56+ NK cells rather than relying on relative percentages, which can be artificially skewed by tumor cell death.

Step-by-step workflow for evaluating I3B-mediated immune infiltration in a 3D organotypic TME model.

Future Directions in Preclinical Drug Development

While I3B and its analogs demonstrate profound anti-tumor and immunomodulatory capacities, their clinical translation is often hindered by chemical instability—specifically acyl migrations that shorten drug shelf-life and complicate bioassay interpretation[4]. Future drug development must leverage advanced techniques like REDOR NMR to map the dynamic states of I3B in lipid bilayers[3]. By understanding these membrane-bound conformations, we can rationally design synthetic analogs that lock the ingenane scaffold into its most efficacious, isoform-selective state. This will maximize TME immune recruitment while minimizing off-target systemic inflammation.

References

-

Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines. European Journal of Gynaecological Oncology (2005). URL:[Link]

-

The Role of Ingenane Diterpenes in Cancer Therapy: From Bioactive Secondary Compounds to Small Molecules. ResearchGate. URL:[Link]

-

REDOR NMR Reveals Multiple Conformers for a Protein Kinase C Ligand in a Membrane Environment. ACS Central Science (2018). URL:[Link]

-

Syntheses, biological evaluation and SAR of ingenol mebutate analogues for treatment of actinic keratosis and non-melanoma skin cancer. ResearchGate (2025). URL:[Link]

Sources

Investigating the Immunomodulatory Properties of Ingenol-3-benzoate

The following technical guide details the immunomodulatory profile of Ingenol-3-benzoate (I3B), specifically focusing on its application in HIV latency reversal and immune activation kinetics.

Content Type: Technical Guide & Experimental Framework Subject: Ingenol-3-benzoate (IngB/I3B) Context: HIV Latency Reversal ("Shock and Kill") & PKC-Modulated Immunotherapy

Executive Summary

Ingenol-3-benzoate (I3B), a semi-synthetic diterpene ester derived from the Euphorbia genus, represents a distinct class of Protein Kinase C (PKC) modulators. Unlike its FDA-approved analog Ingenol Mebutate (Ingenol-3-angelate), which is used topically for actinic keratosis, I3B is investigated primarily for its systemic potential as a Latency Reversing Agent (LRA) in HIV eradication strategies.

The compound functions as a highly potent DAG-mimetic, activating specific PKC isoforms (notably PKC

This guide provides the mechanistic rationale, comparative data, and validated protocols for assessing I3B’s immunomodulatory impact.

Mechanistic Foundation: The PKC-NF- B Axis

To effectively utilize I3B, researchers must understand its signal transduction pathway. I3B bypasses surface receptor signaling (e.g., TCR engagement) by penetrating the cell membrane and directly binding the C1 domain of PKC isoforms.

Pathway Architecture

-

Entry & Binding: I3B enters the cytoplasm and binds the C1 regulatory domain of PKC

(novel PKC) and PKC -

Signal Propagation: Activated PKC phosphorylates the IKK complex (I

B Kinase). -

Disinhibition: IKK phosphorylates I

B -

Nuclear Translocation: Liberated NF-

B (p50/p65 heterodimer) translocates to the nucleus. -

Transcription Initiation: NF-

B binds the HIV-1 Long Terminal Repeat (LTR) enhancer region, recruiting P-TEFb (Cyclin T1/CDK9) to overcome the transcriptional pause, resulting in viral mRNA synthesis.

Signaling Visualization

The following diagram illustrates the specific pathway utilized by I3B to reverse latency.

Figure 1: Signal transduction pathway of Ingenol-3-benzoate leading to HIV-1 LTR activation via the PKC-NF-

Immunomodulatory Profile & Comparative Data[2][3][4]

When designing experiments, it is crucial to distinguish I3B from other PKC agonists. I3B is selected for its high potency-to-toxicity ratio.

Comparative Analysis of PKC Agonists

The table below summarizes key differences between I3B, Prostratin (another non-tumorigenic phorbol ester), and PMA (positive control/toxin).

| Feature | Ingenol-3-benzoate (I3B) | Prostratin | PMA (Phorbol Myristate Acetate) |

| Primary Target | PKC- | PKC- | Pan-PKC (Non-selective) |

| Effective Conc. (EC50) | 10 – 25 nM | 500 – 1000 nM | 1 – 10 nM |

| Cytotoxicity (CC50) | > 10 | > 50 | < 100 nM (High Toxicity) |

| T-Cell Activation | Partial (CD69+, CD25 low) | Partial | Full/Global (CD69+++, CD25+++) |

| Tumor Promotion | No (Non-tumorigenic) | No | Yes (Tumor promoter) |

| Clinical Status | Pre-clinical | Pre-clinical | Research Tool Only |

Cytokine Release Risk (CRS)

While safer than PMA, I3B induces a specific cytokine profile that must be monitored to assess the risk of Cytokine Release Syndrome (CRS).

-

Major Upregulation: IL-6, TNF-

, IL-1 -

Minor/No Upregulation: IL-2 (avoids massive T-cell proliferation seen with PMA).

-

Mitigation: Co-treatment with JAK inhibitors (e.g., Ruxolitinib) can dampen cytokine release without fully blocking latency reversal.

Experimental Framework: Validated Protocols

The following protocols are designed for use with primary human PBMCs or J-Lat (latency model) cell lines.

Protocol A: In Vitro Latency Reversal Assay

Objective: Quantify the potency of I3B in reactivating latent HIV-1. System: J-Lat Clone A1 (GFP reporter) or Primary Resting CD4+ T Cells.

Reagents:

-

Ingenol-3-benzoate (Stock: 10 mM in DMSO, store at -20°C).

-

Positive Control: PMA (20 ng/mL) + Ionomycin (1

M). -

Negative Control: DMSO (0.1%).

-

Culture Media: RPMI 1640 + 10% FBS + Pen/Strep.

Step-by-Step Methodology:

-

Cell Preparation:

-

Seed J-Lat cells at

cells/mL in 24-well plates. -

Note: If using primary cells, isolate CD4+ T cells via negative selection and culture in presence of antiretrovirals (ARVs) to prevent new infection.

-

-

Treatment:

-

Prepare intermediate dilutions of I3B in media to avoid DMSO shock.

-

Add I3B to wells to achieve final concentrations: 10 nM, 25 nM, 50 nM, 100 nM .

-

Include DMSO vehicle control and PMA/Ionomycin positive control.

-

-

Incubation:

-

Incubate for 24 to 48 hours at 37°C, 5% CO

.

-

-

Readout (Flow Cytometry):

-

Harvest cells and wash 2x with PBS.

-

Stain for viability (e.g., Fixable Viability Dye eFluor 780).

-

For Primary Cells: Stain for intracellular p24 (KC57-FITC) after permeabilization.

-

For J-Lat: Measure GFP expression directly.

-

Gating Strategy: Live Cells

Singlets

-

Protocol B: Immunotoxicity & Cytokine Profiling

Objective: Assess the "therapeutic window" by measuring cell death vs. inflammatory cytokine release.

Workflow Visualization:

Figure 2: Experimental workflow for concurrent assessment of latency reversal efficacy and immunotoxicity.[1]

Methodology Notes:

-

Supernatant Analysis: Harvest supernatants at 24h. Use a Multiplex bead array (Luminex) to detect IL-6, IL-1

, TNF- -

Toxicity Check: Use Annexin V/PI staining on the cell pellet. Acceptable toxicity for an LRA is generally <15% apoptosis at effective concentrations.

Translational Considerations & Synergy

Research indicates that PKC agonists alone may not be sufficient to "shock" the entire reservoir. I3B is frequently tested in combinatorial studies .

-

Synergy with BET Inhibitors: I3B (NF-

B inducer) synergizes powerfully with JQ1 (P-TEFb releaser). The combination allows for lower doses of I3B, reducing the risk of cytokine storms. -

Synergy with HDAC Inhibitors: Combining I3B with Vorinostat or Panobinostat enhances chromatin accessibility at the LTR while driving transcription factors.

-

Handling Precautions: I3B is a skin irritant. Handle stock solutions with gloves and avoid contact with plastics that may absorb lipophilic compounds (use glass or low-binding polypropylene where possible).

References

-

Jiang, G., et al. (2014).[2] "Reactivation of HIV latency by a newly modified Ingenol derivative via protein kinase Cdelta-NF-kappaB signaling."[1] AIDS, 28(11), 1555-1566.[1] Link

-

Spivak, A. M., et al. (2015). "Ex Vivo Bioactivity and HIV-1 Latency Reversal by Ingenol Dibenzoate and Panobinostat in Resting CD4+ T Cells from Aviremic Patients." Antimicrobial Agents and Chemotherapy, 59(10), 5984-5991. Link

-

Clutton, G., et al. (2016). "The Differential Effects of Latency-Reversing Agents on HIV-1-Specific CD8+ T Cell Function." Scientific Reports, 6, 30749. Link

-

Kedei, N., et al. (2004). "Characterization of the interaction of ingenol 3-angelate with protein kinase C." Cancer Research, 64(9), 3243-3255. Link

-

BenchChem Technical Support. (2025). "Ingenol-3-benzoate: Mechanism and Protocols." Link

Sources

Unlocking the Structure-Activity Relationship of Ingenol-3-Benzoate: A Technical Guide to PKC Modulation

Executive Summary

Ingenol-3-benzoate is a highly potent, naturally derived diterpenoid ester that functions as an ultrapotent activator of Protein Kinase C (PKC). Originally isolated from Euphorbia species, ingenol derivatives have garnered immense pharmaceutical interest, culminating in the clinical approval of related analogs (e.g., ingenol mebutate) for actinic keratosis.

Understanding the Structure-Activity Relationship (SAR) of ingenol-3-benzoate is critical for repurposing this scaffold for advanced therapeutic applications, including HIV-1 latency reversal and targeted oncology. This whitepaper deconstructs the molecular anatomy of ingenol-3-benzoate, explains the causality behind its high-affinity PKC binding, and provides field-proven, self-validating experimental protocols for evaluating its bioactivity.

Structural Anatomy & SAR Logic

The biological efficacy of ingenol-3-benzoate is dictated by its rigid ingenane core and specific functional group substitutions. The molecule mimics endogenous diacylglycerol (DAG), allowing it to bind the C1 domain of PKC .

The Pharmacophore: C3 and C20 Dynamics

-

The C3 Benzoate Ester (The Hydrophobic Anchor): The C1 domain of PKC features a hydrophilic cleft surrounded by a highly hydrophobic rim. The bulky benzoate group at the C3 position of the ingenane scaffold is critical for anchoring the ligand-protein complex into the lipid bilayer of the cell membrane. It completes the hydrophobic surface of the C1 domain, driving membrane translocation .

-

The C20 Hydroxyl (The Hydrogen Bond Donor): Computational modeling and crystallographic data confirm that a free hydroxyl group at the C20 position is an absolute requirement for high-affinity binding. The C20-OH acts as a critical hydrogen bond donor to the peptide backbone of the C1 domain .

-

Prodrug Strategies (C20 Capping): Esterification of the C20 position (e.g., Ingenol 3,20-dibenzoate) dramatically reduces direct PKC binding affinity. However, in cellular environments, metabolic cleavage of the C20-benzoate releases the active ingenol-3-benzoate, effectively acting as a sustained-release prodrug with an expanded therapeutic window , .

Diagram 1: SAR logic mapping of Ingenol-3-benzoate highlighting C3 and C20 functional roles.

Molecular Mechanism: PKC Activation & Downstream Signaling

In the cytosol, PKC exists in an auto-inhibited state. When ingenol-3-benzoate enters the cell, it binds selectively to the C1a and C1b regulatory domains of classical and novel PKC isoforms.

Because the C1 domain requires a lipid microenvironment to fully adopt its active conformation, the binding of ingenol-3-benzoate induces a massive conformational shift that exposes a membrane-binding surface. This drives the rapid translocation of PKC to the plasma membrane. Once active, PKC phosphorylates downstream targets, triggering two primary therapeutic cascades:

-

NF-κB Pathway: Phosphorylation cascades lead to the degradation of IκB, allowing NF-κB to enter the nucleus. In HIV research, this directly stimulates the viral Long Terminal Repeat (LTR), reversing latency in CD4+ T cells .

-

MAPK/ERK Pathway: Hyperactivation of this pathway by ingenol esters in transformed cells leads to cell cycle arrest, primary necrosis at high concentrations, and targeted apoptosis at lower nanomolar concentrations .

Diagram 2: Intracellular signaling cascade triggered by Ingenol-3-benzoate binding to PKC.

Quantitative SAR Data

To illustrate the critical nature of the C20 hydroxyl group, the following table summarizes the binding affinities and applications of key ingenol derivatives. Note the drastic drop in direct binding affinity when the C20 position is capped (Ingenol 3,20-dibenzoate), validating its role as a prodrug , .

| Compound | PKC Binding Affinity (Ki) | C3 Substitution | C20 Substitution | Primary Mechanism / Status |

| Ingenol-3-benzoate | 0.14 nM | Benzoate | Hydroxyl (-OH) | Direct ultrapotent PKC activation |

| Ingenol 3,20-dibenzoate | 240 nM | Benzoate | Benzoate | Prodrug (requires metabolic cleavage) |

| Ingenol-3-angelate | ~0.1 nM | Angelate | Hydroxyl (-OH) | Direct activation (Approved: Picato) |

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed with built-in validation steps.

Protocol A: Radioligand Displacement Assay for PKC Binding Affinity

Causality Note: The PKC C1 domain cannot bind ligands efficiently in a purely aqueous solution. We utilize phosphatidylserine (PS) vesicles to simulate the inner leaflet of the plasma membrane, providing the necessary lipid interface for the C1 domain to fold into its active, ligand-receptive conformation.

Step-by-Step Workflow:

-

Lipid Vesicle Preparation: Suspend phosphatidylserine (PS) in a 50 mM Tris-HCl buffer (pH 7.4). Sonicate on ice for 30 seconds to form uniform unilamellar vesicles.

-

Reaction Mixture Assembly: In a 96-well plate, combine the PS vesicles, 1 mM Calcium Chloride (to bridge the C2 domain, if using classical PKCs), and recombinant PKCα protein.

-

Tracer Addition: Add 1 nM of

-phorbol 12,13-dibutyrate ( -

Ligand Titration: Add ingenol-3-benzoate in a serial dilution range (0.001 nM to 100 nM). Self-Validation Step: Include a well with 10 µM unlabelled PDBu to define Non-Specific Binding (NSB).

-

Incubation & Filtration: Incubate at 37°C for 30 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific protein binding).

-

Quantification: Wash filters three times with cold buffer, transfer to scintillation vials, and measure retained radioactivity to calculate the

and subsequent

Diagram 3: Step-by-step workflow for the [3H]PDBu radioligand displacement assay.

Protocol B: Ex Vivo HIV-1 Latency Reversal Assay

Causality Note: Because ingenol esters can induce primary necrosis at high concentrations, it is critical to multiplex latency reversal metrics (GFP expression) with cell viability metrics (Propidium Iodide staining) to define the true therapeutic window.

-

Cell Culture: Culture J-Lat reporter cells (a Jurkat-derived T-cell line harboring a latent HIV-1 LTR-GFP construct) in RPMI-1640 medium supplemented with 10% FBS.

-

Compound Dosing: Treat cells with ingenol-3-benzoate at concentrations ranging from 1 nM to 100 nM. Self-Validation Step: Use 10 nM PMA (Phorbol 12-myristate 13-acetate) as a positive control for maximum LTR activation.

-

Incubation: Incubate for 24 hours at 37°C, 5%

. -

Flow Cytometry Analysis: Harvest cells, wash with PBS, and stain with Propidium Iodide (PI) to exclude dead cells. Analyze via flow cytometry to quantify the percentage of viable, GFP-positive cells (representing reactivated latent HIV).

References

- MedChemExpress. "Ingenol 3-monobenzoate (Ingenol 3-benzoate) | Aversion Inducer". MedChemExpress.

- Sloane, J. L., et al. "Prodrugs of PKC modulators show enhanced HIV latency reversal and an expanded therapeutic window". Proceedings of the National Academy of Sciences (PNAS).

- Fisher Scientific. "Enzo Life Sciences Ingenol 3,20-dibenzoate (1mg). CAS: 59086-90-7". Fisher Scientific.

- National Institutes of Health (NIH). "Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists". PMC.

Methodological & Application

Using Ingenol-3-benzoate in animal models of actinic keratosis

Application Note: Preclinical Evaluation of Ingenol-3-benzoate in Murine Models of Actinic Keratosis

Executive Summary

This guide details the protocol for evaluating Ingenol-3-benzoate (I3B) , a synthetic analog of the FDA-approved Ingenol Mebutate (Ingenol-3-angelate), in the SKH-1 hairless mouse model of Actinic Keratosis (AK). While Ingenol Mebutate is the clinical standard, the benzoate ester is frequently investigated in Structure-Activity Relationship (SAR) studies to optimize chemical stability and PKC-isoform selectivity. This protocol focuses on the therapeutic efficacy of I3B, leveraging its mechanism as a potent Protein Kinase C (PKC) modulator to induce rapid lesion necrosis and immune-mediated clearance.

Scientific Rationale & Mechanism

Why Ingenol-3-benzoate? Ingenol esters are diterpenes derived from Euphorbia species.[1][2] The "angelate" ester (Mebutate) is clinically effective but chemically labile, prone to acyl migration and hydrolysis. Ingenol-3-benzoate serves as a critical tool compound or lead candidate due to:

-

Enhanced Stability: The benzoate moiety offers different steric and electronic properties, potentially improving shelf-life in topical formulations.

-

PKC Selectivity: Like Mebutate, I3B activates PKC

(pro-apoptotic) and PKC

Mechanism of Action (MoA): I3B operates via a Dual-Mechanism :

-

Direct Cytotoxicity (Hours): Rapid plasma membrane disruption and mitochondrial swelling in dysplastic keratinocytes, leading to primary necrosis.

-

Immune Activation (Days): Release of pro-inflammatory cytokines (IL-8, TNF

) recruits neutrophils, which destroy residual tumor cells via Antibody-Dependent Cellular Cytotoxicity (ADCC).

Figure 1: Dual mechanism of action of Ingenol-3-benzoate involving direct necrosis and secondary immune response.

Experimental Protocol

Model Selection: UV-B Induced SKH-1 Mouse

The SKH-1 hairless mouse is the gold standard for AK because it develops distinct, quantifiable papillomas and hyperkeratotic lesions that histologically mimic human AK and Squamous Cell Carcinoma (SCC) in situ.[3]

Materials & Formulation

-

Test Compound: Ingenol-3-benzoate (synthetic or semi-synthetic, >98% purity).

-

Vehicle: Isopropyl Alcohol (IPA) : Hydroxypropyl cellulose (HPC) gel OR Macrogol-based ointment. Note: Avoid aqueous buffers due to ester hydrolysis.

-

Positive Control: Ingenol Mebutate (0.05% gel).[4]

-

Animals: SKH-1 Hairless Mice (Female, 6-8 weeks at start).

Formulation Table:

| Component | Function | Concentration (% w/w) |

|---|---|---|

| Ingenol-3-benzoate | Active Ingredient | 0.01% - 0.1% (Dose Ranging) |

| Isopropyl Alcohol | Solvent/Penetration Enhancer | 98.0% |

| Hydroxypropyl Cellulose | Gelling Agent | 1.5% - 2.0% |

| Benzyl Alcohol | Preservative | 0.5% - 1.0% |

Step-by-Step Workflow

Phase 1: Induction (Weeks 1-14)

-

Irradiation: Expose mice to UV-B (312 nm peak) 3x/week.

-

Dose Escalation: Start at 0.5 MED (Minimal Erythema Dose) and increase weekly by 10% until 1 MED is reached to prevent severe burning while promoting carcinogenesis.

-

Monitoring: Stop irradiation when mice develop ~5-10 discrete, palpable lesions (<1mm to 3mm diameter). This typically occurs by week 12-16.

Phase 2: Randomization & Treatment (Week 16)

-

Selection: Select mice with established AK lesions (exclude those with frank invasive SCC >5mm).

-

Grouping: Randomized into groups (n=10/group):

-

Vehicle Control

-

Ingenol Mebutate 0.05% (Positive Control)

-

Ingenol-3-benzoate Low Dose (0.01%)

-

Ingenol-3-benzoate High Dose (0.05% or 0.1%)

-

-

Application: Apply 50

L of gel to the dorsal skin (approx 5 cm-

Rationale: Ingenol esters are potent; short-course "field therapy" is sufficient to trigger the necrotic cascade.

-

Phase 3: Evaluation (Days 0-56 Post-Treatment)

-

Local Skin Reaction (LSR) Scoring: Assess erythema, flaking, and crusting daily for the first week (peak irritation usually occurs Day 3-4).

-

Lesion Counting: Count lesions weekly.

-

Histology: Sacrifice subsets at Day 3 (for necrosis/neutrophils) and Day 56 (for clearance/recurrence).

Figure 2: Experimental workflow from UV induction to endpoint analysis.

Data Analysis & Scoring

Quantitative Endpoints: Calculate the Percent Reduction in Lesion Count relative to baseline for each animal.

Histological Scoring (H&E Staining): Blindly score skin sections for dysplasia using the Kligman scale (0=Normal, 4=Full thickness dysplasia/SCC).

Biomarker Validation (Immunohistochemistry):

-

Caspase-3: Marker for apoptosis (expect elevation at 24h).

-

MPO (Myeloperoxidase): Marker for neutrophil infiltration (expect peak at 24-48h).

-

Phospho-PKC

: Target engagement marker.

Safety & Handling

-

Hazard: Ingenol-3-benzoate is a potent irritant and tumor promoter in chronic settings (like PMA) if not used in a "shock and awe" therapeutic regimen.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Disposal: Inactivate contaminated surfaces with 10% bleach (sodium hypochlorite) before disposal, as esters can be hydrolyzed under basic conditions.

References

-

Högberg, T., et al. (2014). Synthesis, biological evaluation and SAR of 3-benzoates of ingenol for treatment of actinic keratosis and non-melanoma skin cancer.[2][5] Bioorganic & Medicinal Chemistry Letters, 24(1), 286-289.

-

Rosen, R. H., et al. (2012). Ingenol mebutate: A novel topical therapy for actinic keratosis.

-

CoaZZI, S. J., et al. (2012).

-

Kulkarni, N. M., et al. (2010). Chemoprevention of UV-induced skin carcinogenesis in SKH-1 hairless mice. Photochemistry and Photobiology, 86(2), 420-426.

-

Ogbourne, S. M., et al. (2004). Antitumor activity of 3-ingenyl angelate: plasma membrane and mitochondrial disruption and necrotic cell death.[4] Cancer Research, 64(8), 2833-2839.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Actinic keratosis modelling in mice: A translational study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor-Preferential Induction of Immune Responses and Epidermal Cell Death in Actinic Keratoses by Ingenol Mebutate | PLOS One [journals.plos.org]

- 5. Synthesis, biological evaluation and SAR of 3-benzoates of ingenol for treatment of actinic keratosis and non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Utilizing Ingenol-3-benzoate in Breast Cancer Cell Culture and PKC Signaling Studies

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols

Scientific Context & Mechanistic Rationale

Ingenane diterpenoids are a highly specialized class of compounds recognized for their potent modulation of Protein Kinase C (PKC). Among these, Ingenol-3-benzoate (I3B) has emerged as a critical tool compound for investigating kinase-driven apoptotic pathways in oncology.

Unlike broad-spectrum kinase inhibitors, Ingenol-3-benzoate acts as a diacylglycerol (DAG) mimetic. It competitively and selectively binds to the C1 domains of PKC isozymes—exhibiting a distinct preference for the C1B domain of novel PKCs[1]. The binding of I3B to PKC is governed by a highly specific hydrogen-bonding network and hydrophobic contacts that make it uniquely resilient to structural perturbations in the binding pocket compared to other ligands like indolactam V[2].

In the context of breast cancer, the activation of specific PKC isoforms (such as PKC

Figure 1: Ingenol-3-benzoate mediated PKC activation and downstream apoptotic signaling in breast cancer.

Pharmacological Profile & Comparative Data

To design effective in vitro experiments, researchers must understand the binding kinetics of I3B relative to other PKC modulators. The table below summarizes the quantitative data critical for establishing dosing regimens.

| Compound | Primary Target | Binding Affinity ( | Target Cell Lines | Solvents | Primary Outcome |

| Ingenol-3-benzoate | PKC (C1B domain) | 0.14 nM | T47D, MDA-MB-231 | DMSO, Ethanol | Apoptosis, Proliferation Inhibition |

| Phorbol 12,13-dibutyrate (PDBu) | PKC (C1A & C1B) | 0.45 - 7.4 nM | Various | DMSO | Tumor Promotion / PKC Activation |

| Indolactam V (ILV) | PKC (C1B domain) | Variable | Various | DMSO | PKC Activation |

Data synthesized from established binding assays and structural evaluations[4],[2],[1].

Experimental Design: Causality & Cell Line Selection

A robust experimental design requires selecting models that represent the clinical heterogeneity of the disease. When evaluating Ingenol-3-benzoate, we utilize two distinct breast cancer cell lines[3]:

-

T47D Cells (Luminal A Phenotype): These cells are Estrogen Receptor positive (ER+), Progesterone Receptor positive (PR+), and HER2 negative. They rely heavily on endocrine signaling.

-

MDA-MB-231 Cells (Basal-like Phenotype): These are Triple-Negative Breast Cancer (TNBC) cells. They lack ER, PR, and HER2 amplification, relying instead on alternative kinase pathways and exhibiting high invasiveness.

The Causality of this Choice: By testing I3B across both lines, researchers can validate whether the PKC-mediated apoptotic mechanism is hormone-independent. If I3B induces p53-mediated apoptosis equally in both lines, it suggests the compound bypasses traditional endocrine resistance mechanisms, making it a valuable lead for TNBC drug development.

Self-Validating Protocols for In Vitro Studies

The following protocols are designed as self-validating systems. Internal controls are embedded to ensure that observed cytotoxicity is due to target engagement rather than solvent toxicity or reagent degradation.

Figure 2: Experimental workflow for evaluating Ingenol-3-benzoate cytotoxicity in cell culture.

Protocol A: Reagent Preparation and Handling

Ingenol esters are highly lipophilic and susceptible to acyl migration in aqueous environments over time.

-

Stock Solution: Dissolve Ingenol-3-benzoate powder in anhydrous DMSO to create a 10 mM stock solution.

-

Sonication: If phase separation occurs, use brief sonication (water bath, room temperature, 30 seconds) to aid dissolution[4].

-

Storage: Aliquot the stock into single-use vials and store at -20°C.

-